molecular formula C12H16N2O4 B153424 tert-Butyl 4-nitrobenzylcarbamate CAS No. 94838-58-1

tert-Butyl 4-nitrobenzylcarbamate

Cat. No.: B153424
CAS No.: 94838-58-1
M. Wt: 252.27 g/mol
InChI Key: NXHDMOGWVRMCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl benzylcarbamates are a class of organic compounds widely used as intermediates in pharmaceutical synthesis, agrochemical research, and materials science. These compounds feature a carbamate group (-NHCOO-) linked to a benzyl moiety, with a tert-butyl group providing steric protection to the carbamate nitrogen. These substituents critically influence the compound’s reactivity, stability, and applications in synthetic chemistry .

Preparation Methods

Carbamate Formation: Protection of 4-Nitrobenzylamine

The amine group of 4-nitrobenzylamine is protected using tert-butyl chloroformate (Boc-Cl), forming the target carbamate. This step requires careful pH control to avoid premature Boc group hydrolysis.

Standard Boc Protection Protocol

A solution of 4-nitrobenzylamine in dichloromethane (DCM) is treated with Boc-Cl (1.1 equiv) and triethylamine (Et₃N, 1.5 equiv) at 0°C. The reaction completes within 2 hours, yielding tert-butyl 4-nitrobenzylcarbamate .

Key Data:

  • Reagents: Boc-Cl (1.1 equiv), Et₃N (1.5 equiv), DCM, 0°C → RT

  • Yield: 85%

  • Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation

Alternative Solvent Systems

Substituting DCM with tetrahydrofuran (THF) or acetone alters reaction kinetics. THF enhances solubility of polar intermediates, while acetone accelerates the reaction at the expense of yield .

Comparative Data:

SolventBaseTemperatureTime (h)Yield (%)
DCMEt₃N0°C → RT285
THFNaOH0°C190
AcetonePyridineRT378

Large-Scale Optimization

For industrial applications, a biphasic water/DCM system with sodium hydroxide (NaOH) as the base reduces solvent usage. This method achieves 88% yield at 25°C with efficient mixing .

Nitration-After-Protection Strategies

While less common, pre-protection nitration routes are explored for substrates sensitive to nitro group reduction. Protecting benzylamine with Boc-Cl first yields tert-butyl benzylcarbamate, which is then nitrated. However, the Boc group directs nitration meta to the carbamate, resulting in tert-butyl 3-nitrobenzylcarbamate as the major product .

Key Insight:

  • Directing Effects: Boc-carbamate acts as a meta-director (electron-withdrawing), making para-nitration unfeasible post-protection.

Catalytic and Green Chemistry Approaches

Enzyme-Mediated Protection

Lipase B from Candida antarctica catalyzes the reaction between 4-nitrobenzylamine and Boc₂O in ionic liquids. This method avoids harsh bases and achieves 82% yield at 40°C .

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DCM with Et₃N accelerates Boc protection, achieving 92% yield while reducing reaction time tenfold .

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR: δ 1.42 (s, 9H, Boc -C(CH₃)₃), 4.28 (d, 2H, -CH₂NH), 5.10 (s, 1H, -NH), 7.52 (d, 2H, Ar-H), 8.21 (d, 2H, Ar-H) .

  • HPLC-MS: [M+H]⁺ at m/z 266.254 (calculated for C₁₂H₁₆N₂O₄) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-nitrobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

    Substitution: Various substituted benzylcarbamates.

    Reduction: 4-aminobenzylcarbamate.

    Deprotection: 4-nitrobenzylamine.

Scientific Research Applications

Organic Synthesis

Protecting Group in Amine Chemistry

One of the primary applications of t-Boc-4-NBz is as a protecting group for amines during organic synthesis. The tert-butoxycarbonyl (Boc) group can be easily introduced and subsequently removed under mild acidic conditions, allowing for selective reactions involving primary amines. This makes it an essential tool in multi-step organic synthesis where the protection of functional groups is required.

Synthesis Pathways

Several methods exist for synthesizing t-Boc-4-NBz, typically involving the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate. This reaction is significant in developing complex organic molecules where amine functionalities need to be temporarily protected.

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing nitro groups, such as t-Boc-4-NBz, are often investigated for their pharmacological properties, including:

  • Antibacterial Activity : Nitro compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : The structural components may enhance the bioavailability and solubility of potential anticancer agents.

The presence of the carbamate moiety is believed to improve the compound's pharmacokinetic properties, making it a candidate for drug development.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of t-Boc-4-NBz as a precursor in synthesizing bioactive N-heterocycles through efficient one-pot reactions. By employing this compound, researchers were able to achieve high yields of desired products with minimal purification steps required .

Case Study 2: Modification of Polymers

In polymer chemistry, t-Boc-4-NBz has been explored for post-polymerization modifications. Its ability to react under mild conditions allows for the functionalization of hydroxyl-functionalized polymers without significant side reactions .

Future Directions and Research Opportunities

Ongoing research is exploring additional applications of t-Boc-4-NBz beyond traditional organic synthesis:

  • Drug Development : Investigating its role as a lead compound in developing new antibacterial or anticancer agents.
  • Polymer Science : Further studies on its use in modifying polymer properties to enhance functionality and performance.

Mechanism of Action

The mechanism of action of tert-butyl 4-nitrobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine. The nitro group can undergo reduction to form an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl benzylcarbamate derivatives based on substituent type, molecular properties, and applications. Data is synthesized from the provided evidence, with numerical identifiers (e.g., ) indicating the source.

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Properties Applications References
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate 4-boronate ester 1035235-26-7 C₁₉H₂₈BNO₄ 345.25 g/mol Boron-containing; Suzuki-Miyaura coupling precursor Cross-coupling reactions in drug synthesis
tert-Butyl 4-formylbenzylcarbamate 4-formyl 156866-52-3 C₁₃H₁₇NO₄ 263.28 g/mol Aldehyde functionality for nucleophilic addition Intermediate for Schiff base or hydrazine conjugates
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 2-chloro, 4-nitro 1060801-16-2 C₁₁H₁₃ClN₂O₄ 284.69 g/mol Electron-withdrawing groups enhance electrophilicity Nitro reduction to amines; halogen substitution reactions
tert-Butyl 4-hydroxybenzylcarbamate 4-hydroxy 149505-94-2 C₁₂H₁₇NO₃ 237.27 g/mol Phenolic -OH for O-alkylation or conjugation Prodrug synthesis; polymer functionalization
tert-Butyl N-(4-bromobenzyl)carbamate 4-bromo Not specified C₁₂H₁₄BrNO₂ 300.15 g/mol Bromine as a leaving group for cross-coupling Palladium-catalyzed couplings (e.g., Buchwald-Hartwig)
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate 4-(4-methylpiperazinyl) 927676-52-6 C₁₈H₂₇N₃O₂ 329.43 g/mol Piperazine enhances solubility and bioactivity Kinase inhibitors; CNS-targeting drug candidates
tert-Butyl 3-(piperidin-4-yl)benzylcarbamate 3-(piperidin-4-yl) 725228-49-9 C₁₇H₂₆N₂O₂ 290.40 g/mol Piperidine moiety for receptor binding Anticancer agents; protease inhibitors

Detailed Analysis of Substituent Effects

Electronic and Steric Effects

  • Nitro and Chloro Groups (e.g., tert-Butyl (2-chloro-4-nitrophenyl)carbamate ): The electron-withdrawing nitro group increases electrophilicity, making the carbamate more reactive toward nucleophilic substitution. Chloro substituents further stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions .
  • Boronate Esters : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling, a critical reaction in C-C bond formation for drug candidates .

Solubility and Bioavailability

  • Hydroxy and Piperazinyl Groups : The 4-hydroxy derivative exhibits moderate polarity, enhancing aqueous solubility. Piperazine-containing derivatives (e.g., tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate ) are favored in CNS drug design due to improved blood-brain barrier penetration .

Thermal and Chemical Stability

  • Formyl and Boronate Esters : Aldehyde-containing derivatives are prone to oxidation but serve as versatile intermediates for further functionalization. Boronate esters require anhydrous conditions to prevent hydrolysis .

Biological Activity

Tert-Butyl 4-nitrobenzylcarbamate (t-Boc-4-NBz) is an organic compound with the molecular formula C₁₂H₁₆N₂O₄, commonly utilized in organic synthesis as a protecting group for amines. Its unique structure, featuring a tert-butyl group and a nitrobenzyl moiety, contributes to its diverse biological activities. This article explores the biochemical properties, cellular effects, and potential applications of t-Boc-4-NBz, supported by data tables and research findings.

This compound exhibits significant biochemical properties due to its interaction with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. The compound's ability to modulate cell signaling pathways further underlines its importance in biochemical reactions.

PropertyDescription
Molecular Weight244.27 g/mol
SolubilitySoluble in organic solvents such as DMSO and ethanol
StabilityStable under mild acidic conditions
Enzyme InhibitionInhibits various enzymes by binding to active sites

Cellular Effects

Research indicates that t-Boc-4-NBz influences various cellular processes. It can affect gene expression and modulate the activity of key signaling proteins. The compound's cellular effects are particularly relevant in the context of drug development and therapeutic applications.

Case Study: Enzyme Inhibition

A study demonstrated that t-Boc-4-NBz effectively inhibited the activity of lipoxygenase, an enzyme involved in inflammatory processes. The IC₅₀ value for this inhibition was found to be 10 µM, indicating its potency as an anti-inflammatory agent .

The molecular mechanism of action of t-Boc-4-NBz primarily involves its role as a protecting group in organic synthesis. When used in chemical reactions, it protects the amine functionality, allowing selective reactions on other functional groups. The tert-butyl carbamate group can be removed under acidic conditions, regenerating the free amine for further reactions.

MechanismDescription
Binding InteractionsForms stable complexes with enzymes
Enzyme InhibitionPrevents substrate binding
Gene Expression ModulationAlters transcriptional activity

Applications in Scientific Research

This compound has several applications across various fields:

1. Organic Chemistry

  • Used as a protecting group for amines during organic synthesis.
  • Facilitates selective reactions on other functional groups.

2. Pharmaceutical Development

  • Investigated for potential use in drug delivery systems due to its stability and ease of removal.
  • Serves as a precursor for synthesizing biologically active molecules.

3. Industrial Applications

  • Employed in producing fine chemicals and intermediates for various industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-nitrobenzylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with a protected amine (e.g., tert-butyl carbamate derivatives) under basic conditions.
  • Step 2 : Reduction of the intermediate imine using agents like sodium borohydride or catalytic hydrogenation.
  • Step 3 : Protection of the amine group with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, often catalyzed by triethylamine (TEA) .
    Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction.
  • Scale-up strategies include continuous flow reactors to enhance reproducibility .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents or heat sources .
  • Spill Management : Collect solid residues using non-sparking tools and dispose via authorized hazardous waste services .

Advanced Research Questions

Q. How can conformational isomerism in tert-Butyl carbamates be resolved, and what analytical techniques are most effective?

  • Dynamic NMR Spectroscopy : Low-temperature NMR (e.g., at −90°C) can freeze rotational barriers, revealing axial/equatorial conformers of the tert-butyl group .
  • DFT Calculations : Pair NMR data with density functional theory (DFT) to model energy differences between conformers. Explicit solvent models (e.g., chloroform) improve accuracy by accounting for solvation effects .
  • X-ray Crystallography : Resolve solid-state conformation, though crystallization may favor thermodynamically stable isomers not predominant in solution .

Q. How should researchers address discrepancies in purity assessments of this compound across analytical methods?

  • Cross-Validation : Compare HPLC (reverse-phase C18 columns, UV detection at 254 nm), ¹H/¹³C NMR, and LC-MS data. Discrepancies may arise from:
    • Residual Solvents : Detectable via GC-MS but not NMR.
    • Degradation Products : Hydrolysis of the Boc group under acidic/humid conditions generates 4-nitrobenzylamine, identifiable by LC-MS .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity determination, bypassing calibration curve limitations in HPLC .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Nitro Group Reactivity : The electron-withdrawing nitro group increases electrophilicity at the benzyl position, risking unintended substitutions.
    • Protection : Temporarily reduce the nitro group to an amine (e.g., H₂/Pd-C) before further functionalization, then re-oxidize .
    • Selective Catalysis : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to preserve the Boc group .
  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
  • Mechanistic Insights : Acidic conditions hydrolyze the Boc group, while alkaline conditions may degrade the nitrobenzyl moiety. Stabilizers like antioxidants (e.g., BHT) can extend shelf life .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model reaction trajectories in explicit solvents to predict transition states.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at the benzyl carbon .
  • Machine Learning (ML) : Train models on existing carbamate reaction datasets to predict yields or side products .

Q. Methodological Notes

  • Contradictions in Evidence : While some carbamates are labeled "non-hazardous" , nitro-containing compounds often require stringent handling due to potential mutagenicity. Always conduct a risk assessment before experimental work.

Properties

IUPAC Name

tert-butyl N-[(4-nitrophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHDMOGWVRMCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442509
Record name tert-Butyl 4-nitrobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94838-58-1
Record name tert-Butyl 4-nitrobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-nitrobenzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-nitrobenzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-nitrobenzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-nitrobenzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-nitrobenzylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-nitrobenzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.